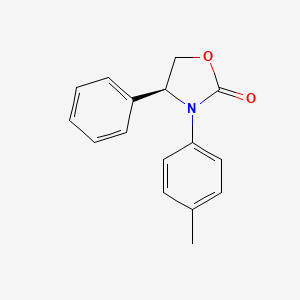
(S)-4-Phenyl-3-p-tolyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” is a chiral oxazolidinone compound. Let’s break down its name:
- The “(S)” designation indicates the stereochemistry of the chiral center.
- “4-Phenyl” refers to the phenyl group attached to the oxazolidinone ring.
- “3-p-tolyloxazolidin-2-one” specifies the position of the p-tolyl (para-tolyl) substituent on the oxazolidinone ring.
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of an appropriate precursor, such as an amino acid derivative, with a phenyl isocyanate. The stereochemistry is controlled during cyclization by using chiral auxiliaries or catalysts.
Reaction Conditions:: The cyclization typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like dichloromethane or acetonitrile are commonly used. Chiral ligands or catalysts, such as chiral phosphines, assist in achieving the desired stereochemistry.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for various applications.
化学反応の分析
Reactions:: “(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” can undergo various reactions, including:
Oxidation: Oxidative transformations of the oxazolidinone ring.
Reduction: Reduction of the carbonyl group.
Substitution: Substitution reactions at the phenyl or p-tolyl positions.
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or DMSO (dimethyl sulfoxide) with an oxidant.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The major products depend on the specific reaction. For example:
- Oxidation may yield an oxazolidinone with an oxygen-containing functional group.
- Reduction could lead to the corresponding alcohol.
- Substitution may result in derivatives with different substituents.
科学的研究の応用
Chemistry::
- Used as a chiral auxiliary in asymmetric synthesis.
- Building block for other chiral compounds.
- Investigated for potential antibacterial or antiviral properties.
- Studied as a ligand for metal complexes.
- Limited industrial applications, but its chiral nature makes it valuable in fine chemical synthesis.
作用機序
The exact mechanism of action depends on its specific application. For antibacterial activity, it may interfere with bacterial protein synthesis by binding to the ribosome.
特性
CAS番号 |
572923-05-8 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
(4S)-3-(4-methylphenyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-15(11-19-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m1/s1 |
InChIキー |
QENWQHDTOBJPJL-OAHLLOKOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2[C@H](COC2=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)
![2-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12864196.png)
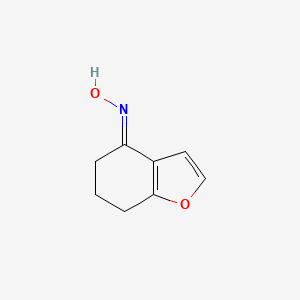


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)
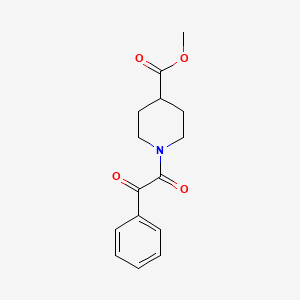
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)

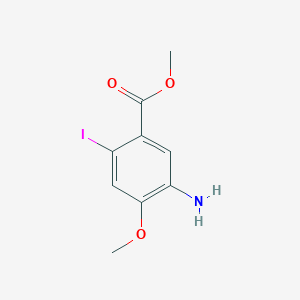

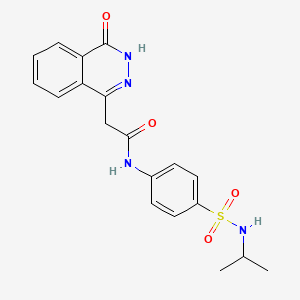
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)

